molecular formula C6H14O B074348 Propane, 1-methoxy-2,2-dimethyl- CAS No. 1118-00-9

Propane, 1-methoxy-2,2-dimethyl-

Cat. No.: B074348
CAS No.: 1118-00-9
M. Wt: 102.17 g/mol
InChI Key: JILHZKWLEAKYRC-UHFFFAOYSA-N
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Description

Propane, 1-methoxy-2,2-dimethyl- (CAS: 1118-00-9), also known as methyl neopentyl ether, is an ether derivative of propane with the molecular formula C₆H₁₄O. Its structure features a methoxy group (-OCH₃) attached to the first carbon of a 2,2-dimethylpropane (neopentane) backbone, resulting in high steric hindrance and unique physicochemical properties. This compound is primarily used in organic synthesis and as a solvent in specialized industrial applications due to its low polarity and stability under mild conditions .

Key properties:

  • Molecular Weight: 116.18 g/mol
  • Boiling Point: Estimated ~100–110°C (varies with isomerism)
  • Synonyms: 2,2-Dimethylpropyl methyl ether, Methylneopentyl ether

Properties

CAS No.

1118-00-9

Molecular Formula

C6H14O

Molecular Weight

102.17 g/mol

IUPAC Name

1-methoxy-2,2-dimethylpropane

InChI

InChI=1S/C6H14O/c1-6(2,3)5-7-4/h5H2,1-4H3

InChI Key

JILHZKWLEAKYRC-UHFFFAOYSA-N

SMILES

CC(C)(C)COC

Canonical SMILES

CC(C)(C)COC

Other CAS No.

1118-00-9

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Propane, 1-methoxy-2,2-dimethyl- is utilized extensively in organic chemistry for synthesizing complex molecules. Its ability to act as a versatile reagent makes it valuable in:

  • Synthesis of Chiral Compounds : It plays a crucial role in creating chiral β-lactams and other chiral intermediates essential for pharmaceuticals .
  • Polymer Chemistry : As a catalyst in group-transfer polymerization, it facilitates the formation of polymers with specific properties .

Machine Learning and Predictive Modeling

Recent studies have employed machine learning techniques to predict the physicochemical properties of various fuels, including propane, 1-methoxy-2,2-dimethyl-. These models help in understanding fuel behavior and optimizing formulations for better performance .

PropertyValue
Proton Affinity825.8 kJ/mol
Gas Basicity796.7 kJ/mol
Ignition QualityVariable depending on formulation

Environmental Applications

Research has indicated that propane, 1-methoxy-2,2-dimethyl- can be utilized in environmental monitoring through proton transfer reaction mass spectrometry (PTR-MS). This technique allows for the detection of trace gases and volatile organic compounds (VOCs) in the atmosphere .

Case Study 1: Enzymatic Synthesis of Chiral Amines

In a notable study, propane, 1-methoxy-2,2-dimethyl- was synthesized using enzymatic methods to produce chiral amines from ketones. The process demonstrated high selectivity and efficiency, showcasing its potential in pharmaceutical applications where chiral purity is critical .

Case Study 2: Fuel Property Prediction

A machine learning model was developed to predict various properties of propane derivatives including propane, 1-methoxy-2,2-dimethyl-. The model utilized quantitative structure-property relationships (QSPR) to analyze data from numerous fuel types and predict performance metrics like octane rating and volatility .

Comparison with Similar Compounds

Reactivity in Nucleophilic Substitution

  • Halogenated Analogs : 1-Bromo-2,2-dimethylpropane exhibits faster SN2 reaction rates than its chloro counterpart due to the superior leaving ability of Br⁻. Steric hindrance in neopentyl structures slows bimolecular mechanisms but favors carbocation stability in SN1 pathways .
  • Ether Stability : The methoxy group in Propane, 1-methoxy-2,2-dimethyl- resists nucleophilic attack under standard conditions, making it a stable solvent for acid-sensitive reactions .

Preparation Methods

Acid-Catalyzed Reaction of Cyclic Ketals with Alcohols

The most widely documented method for synthesizing propane, 1-methoxy-2,2-dimethyl- involves the acid-catalyzed ring-opening of cyclic ketals. A key patent (US4769497A) describes the reaction of 2,2-dimethyl-(1,3)-dioxolane with methanol in the presence of sulfuric acid (H₂SO₄) as the catalyst . The reaction proceeds via nucleophilic attack by methanol on the cyclic ketal, leading to the formation of the target compound and ethylene glycol as a by-product.

Reaction Conditions:

  • Catalyst: Concentrated H₂SO₄ (0.4 g per 74 g of dioxolane)

  • Temperature: Reflux (70.3°C)

  • Time: 3 hours

  • Yield: 50.31% (66.2 g from 129 g dioxolane)

The crude product is neutralized with sodium hydroxide (NaOH) and purified via fractional distillation. This method is scalable and achieves moderate yields, making it suitable for laboratory and industrial settings .

Vapor-Phase Synthesis with Inert Carriers

To optimize reaction efficiency, vapor-phase synthesis employs inert carriers such as aliphatic hydrocarbons (e.g., pentane, hexane) to facilitate heat transfer and reduce side reactions . In this setup, 2,2-dimethyl-(1,3)-dioxolane and methanol are vaporized and passed over a solid acid catalyst, such as alumina (Al₂O₃), at elevated temperatures.

Key Parameters:

  • Catalyst: Activated Al₂O₃ pellets (73 g, 2–5 mm diameter)

  • Temperature: 200–250°C

  • Carrier Flow Rate: 50 g/h

  • Conversion Rates: 100% for 2-methoxypropene, 98.5% for methanol

  • Selectivity: 100% for propane, 1-methoxy-2,2-dimethyl-

This method eliminates solvent use and achieves near-quantitative yields, making it environmentally favorable for large-scale production .

Continuous Flow Catalysis with Borate Esters

A high-efficiency approach involves continuous flow reactors using boric acid trimethyl ester [(CH₃O)₃B] as a catalyst. The reaction occurs in a jacketed cylindrical vessel packed with Fenske rings to enhance surface contact . Methanol and 2,2-dimethyl-(1,3)-dioxolane are fed into the system, where transesterification produces the target compound.

Process Details:

  • Catalyst Load: 100 ml of (CH₃O)₃B

  • Residence Time: 2 hours

  • By-Products: Methanol (from catalyst interaction with Al₂O₃)

  • Distillation Fractions:

    • First Fraction: Unreacted (CH₃O)₃B

    • Second Fraction: Propane, 1-methoxy-2,2-dimethyl- (58% yield)

    • Third Fraction: Unreacted dioxolane

This method ensures consistent product quality and simplifies catalyst recovery, as the borate ester is recycled into the system .

Comparative Analysis of Synthesis Methods

The table below summarizes the performance metrics of the three primary methods:

MethodCatalystTemperature (°C)Time (h)Yield (%)Selectivity (%)
Acid-Catalyzed LiquidH₂SO₄70.3350.395
Vapor-Phase with Al₂O₃Al₂O₃200–250298.5100
Continuous Flow Borate(CH₃O)₃B200258100

Key Findings:

  • Vapor-phase synthesis offers the highest yield and selectivity but requires specialized equipment.

  • Acid-catalyzed methods are cost-effective for small-scale production but generate more waste.

  • Continuous flow systems balance efficiency and scalability, particularly in industrial contexts .

Mechanistic Insights and Reaction Pathways

The synthesis of propane, 1-methoxy-2,2-dimethyl- proceeds through a two-step mechanism:

  • Ketal Ring-Opening:

    • Acid catalysts protonate the oxygen atom in 2,2-dimethyl-(1,3)-dioxolane, weakening the C–O bond.

    • Methanol attacks the electrophilic carbon, leading to ring opening and formation of a protonated intermediate.

  • Transesterification:

    • In borate-catalyzed systems, (CH₃O)₃B coordinates with the intermediate, facilitating methoxy group transfer.

    • Ethylene glycol is eliminated, and the product is stabilized through distillation .

Industrial-Scale Optimization Strategies

To enhance production efficiency, industrial protocols implement:

  • In Situ Catalyst Regeneration: Borate esters are continuously regenerated by reacting with methanol, reducing catalyst consumption.

  • Adiabatic Distillation Columns: These minimize energy use during product separation, achieving 99% purity in the final distillate .

  • Recycling of Unreacted Feedstock: Unconverted dioxolane and methanol are reintroduced into the reactor, improving overall atom economy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methoxy-2,2-dimethylpropane, and how can side reactions be mitigated?

  • Methodology : Williamson ether synthesis using neopentyl chloride (1-chloro-2,2-dimethylpropane, CAS 753-89-9) and sodium methoxide under anhydrous conditions. Optimize reaction parameters (e.g., THF solvent, 60–80°C) to suppress elimination byproducts. Monitor via GC-MS for purity .

Q. How can NMR spectroscopy confirm the structural integrity of 1-methoxy-2,2-dimethylpropane?

  • Methodology :

  • 1H NMR : Expect a singlet (~3.3 ppm) for methoxy protons and a singlet (~1.0 ppm) for the two methyl groups on C2.
  • 13C NMR : C1 (methoxy-bearing carbon) appears at ~70 ppm, while C2 (quaternary carbon) resonates at ~35 ppm. Compare with spectral data from analogous ethers (e.g., 2-methoxypropane) .

Q. What are the key physical properties (e.g., boiling point, solubility) of this compound, and how do they compare to linear ethers?

  • Methodology : Estimate properties using group contribution methods or reference NIST data for structurally similar compounds. For example, 2-methoxypropane (CAS 598-53-8) has a boiling point of 38°C; the bulky neopentyl group in 1-methoxy-2,2-dimethylpropane likely increases boiling point due to reduced volatility .

Q. How can gas chromatography (GC) be optimized for purity analysis of this ether?

  • Methodology : Use a polar capillary column (e.g., DB-WAX) with a temperature gradient starting at 40°C. Compare retention times with reference standards (e.g., 1-methoxy-2-propanol, CAS 107-98-2) and validate via spiked samples .

Advanced Research Questions

Q. What analytical challenges arise in distinguishing 1-methoxy-2,2-dimethylpropane from its isomers (e.g., 2-methoxy-2-methylpropane) using mass spectrometry?

  • Methodology : Employ high-resolution MS (HRMS) to differentiate molecular ions (e.g., m/z 102.1045 for C₅H₁₂O). Analyze fragmentation patterns: the neopentyl group in the target compound may yield distinct ions (e.g., m/z 57 for [C(CH₃)₃]+) compared to branched isomers .

Q. How does steric hindrance in 1-methoxy-2,2-dimethylpropane influence its reactivity in nucleophilic substitutions (SN1 vs. SN2)?

  • Methodology : Conduct kinetic studies using polar aprotic solvents (e.g., DMSO) with nucleophiles like iodide. Compare rates with less hindered ethers (e.g., methyl tert-butyl ether). The bulky 2,2-dimethyl group likely favors SN1 mechanisms or elimination pathways .

Q. What are the thermal decomposition products of this compound under high-temperature conditions?

  • Methodology : Perform thermogravimetric analysis (TGA) coupled with FTIR or GC-MS. Expected products include methane, isobutylene, and formaldehyde, based on analogous ether decomposition pathways. Compare with neopentane (CAS 463-82-1) flammability data .

Q. How can computational chemistry (e.g., DFT) predict the solvent effects on the stability of 1-methoxy-2,2-dimethylpropane?

  • Methodology : Use Gaussian or ORCA software to calculate solvation free energies in solvents like water, hexane, and ethanol. Validate predictions with experimental solubility tests and compare with QSPR models for ethers .

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